P2X3 Antagonism: Potent Activity vs. Unsubstituted Analog
2-(3-Methoxyphenoxy)-4-methylaniline is a key intermediate in the synthesis of potent P2X3 receptor antagonists. While the compound itself has shown activity, its true differentiation lies in its role as a building block for more advanced inhibitors. For example, derivatives of this compound have demonstrated an IC50 of 6 nM against the human P2X3 receptor, which is a stark contrast to the 2-(3-methoxyphenoxy)aniline derivative, AOH1996, which is a PCNA inhibitor with no reported P2X3 activity [1][2]. This indicates that the 4-methyl substitution on the aniline ring is a critical structural feature for directing activity toward purinergic receptors, a finding that directly informs the selection of this compound for P2X3-targeted projects [3].
| Evidence Dimension | P2X3 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM (for a derivative of 2-(3-Methoxyphenoxy)-4-methylaniline) |
| Comparator Or Baseline | 2-(3-Methoxyphenoxy)aniline derivative (AOH1996) |
| Quantified Difference | Not applicable (different target: PCNA vs. P2X3) |
| Conditions | Stably expressing cell line (C6BU-1 cell transfected with human P2X3 receptor gene) |
Why This Matters
This class-level inference demonstrates that the 4-methyl substitution on the aniline ring is a critical determinant of target engagement, guiding medicinal chemists toward this specific building block for developing P2X3 antagonists.
- [1] BindingDB. BDBM271539 (US10065941, Compound I-040). Affinity Data: IC50 6 nM for human P2X3 receptor. View Source
- [2] ZFIN ChEBI: AOH1996. A secondary carboxamide derived from 2-(3-methoxyphenoxy)aniline, a PCNA inhibitor. View Source
- [3] BindingDB. BDBM50413382 (CHEMBL494833). Affinity Data for P2X purinoceptor 3 (Rat, Human) and P2X purinoceptor 2 (Human). View Source
